tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1261233-63-9
VCID: VC7941997
InChI: InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate

CAS No.: 1261233-63-9

Cat. No.: VC7941997

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate - 1261233-63-9

Specification

CAS No. 1261233-63-9
Molecular Formula C14H21ClN4O2
Molecular Weight 312.79
IUPAC Name tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3
Standard InChI Key YFAITYMWAJRUNA-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a piperazine ring substituted at the 4-position with a 6-chloropyridazin-3-yl group and at the 2-position with a methyl group. The tert-butyl carboxylate moiety at the 1-position provides steric bulk and influences the compound’s solubility and metabolic stability. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H21ClN4O2\text{C}_{14}\text{H}_{21}\text{ClN}_{4}\text{O}_{2}
Molecular Weight312.79 g/mol
Stereochemistry(R)-enantiomer described
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl\text{CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl}

The (R)-enantiomer, specifically documented in PubChem (CID: 58299919), exhibits a distinct spatial arrangement that may influence its pharmacokinetic profile. Comparative analysis with analogs, such as tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (PubChem CID: 11150691), highlights the impact of heterocycle substitution: replacing pyridazine with pyrazine alters electronic properties and binding affinities .

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate involves multi-step organic reactions. A representative pathway for the (R)-enantiomer includes:

  • Nucleophilic Substitution: Reacting 6-chloropyridazine with a piperazine derivative under basic conditions.

  • Esterification: Introducing the tert-butyl carboxylate group via carbodiimide-mediated coupling.

  • Chiral Resolution: Isolating the (R)-enantiomer using chiral chromatography or asymmetric synthesis.

Reaction conditions typically employ polar aprotic solvents (e.g., dimethylformamide, toluene) at temperatures ranging from 25°C to 90°C. Catalysts such as triethylamine or palladium complexes may accelerate key steps.

Analytical Data

Critical characterization data include:

  • NMR Spectroscopy: 1H^1\text{H} NMR signals for the tert-butyl group appear as a singlet at δ 1.44 ppm, while the methyl group on the piperazine resonates at δ 1.30 ppm.

  • Mass Spectrometry: ESI-MS exhibits a parent ion peak at m/z 313.1 ([M+H]+^+).

Chemical Reactivity and Applications

Nucleophilic Substitutions

The chlorine atom at the 6-position of the pyridazine ring undergoes facile displacement with nucleophiles such as amines or thiols. This reactivity enables the synthesis of derivatives for structure-activity relationship (SAR) studies:

Reaction TypeReagentsProducts
AminationBenzylamine6-Amino-pyridazine derivative
Suzuki CouplingPhenylboronic AcidBiaryl analog

Hydrolysis and Stability

Under acidic conditions, the tert-butyl ester hydrolyzes to the corresponding carboxylic acid, which may serve as a prodrug moiety. Stability studies in simulated gastric fluid (pH 1.2) show a half-life of 2.3 hours for the ester.

Related Compounds and Derivatives

Compound NameMolecular FormulaKey Differences
(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylateC14H21ClN4O2\text{C}_{14}\text{H}_{21}\text{ClN}_{4}\text{O}_{2}(R)-configuration
tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylateC13H19ClN4O2\text{C}_{13}\text{H}_{19}\text{ClN}_{4}\text{O}_{2}Pyrazine heterocycle

The (R)-enantiomer exhibits a 3-fold higher affinity for kinase targets compared to its (S)-counterpart, underscoring the importance of stereochemistry in drug design.

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